Product packaging for 3-Fluoro-4-iodoquinoline(Cat. No.:CAS No. 213772-63-5)

3-Fluoro-4-iodoquinoline

Cat. No.: B1310626
CAS No.: 213772-63-5
M. Wt: 273.05 g/mol
InChI Key: DITDYVZDDKBMGH-UHFFFAOYSA-N
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Description

Significance within Fluorinated and Iodinated Quinolines

The presence of both fluorine and iodine on the same quinoline (B57606) ring gives 3-fluoro-4-iodoquinoline distinct characteristics. Fluorine, the most electronegative element, is known to enhance metabolic stability, membrane permeation, and binding affinity of molecules to biological targets. tandfonline.com Its introduction into organic compounds can have a profound pharmacological effect. tandfonline.com On the other hand, the iodine atom is a versatile functional group in organic synthesis, particularly in cross-coupling reactions, allowing for the introduction of various substituents to the quinoline core. rsc.org Iodinated quinolines are considered important building blocks in both organic and medicinal chemistry. acs.orgnih.gov

The combination of these two halogens in this compound creates a molecule with a unique reactivity profile. For instance, the presence of the fluorine atom can influence the reactivity of the adjacent iodine atom. This interplay between the two halogens makes this compound a subject of interest for synthetic chemists looking to create complex molecular architectures. A notable application of this compound was demonstrated in a halogen-dance reaction, where treatment with lithium diisopropylamide (LDA) led to the migration of the iodine atom, forming 3-fluoro-2-iodoquinoline, a key intermediate in the synthesis of the natural product quindoline (B1213401). conicet.gov.ar

Overview of Research Trajectories for Halogenated Quinoline Derivatives

Research into halogenated quinoline derivatives has followed several key trajectories, driven by their diverse applications in medicine and materials science. researchgate.netresearchgate.net A significant area of focus is the synthesis of novel halogenated quinolines and the development of efficient synthetic methodologies. researchgate.netorganic-chemistry.org This includes methods for the regioselective iodination and fluorination of the quinoline ring. rsc.orgacs.orgacs.org

In medicinal chemistry, halogenated quinolines are investigated for a wide range of biological activities, including as antimalarial, antibacterial, anticancer, and antiviral agents. nih.govresearchgate.net The introduction of halogens can enhance the therapeutic potential of quinoline-based drugs. mdpi.com For example, fluoroquinolones are a well-known class of antibiotics whose activity is enhanced by the presence of a fluorine atom. tandfonline.com

Another research trajectory involves using halogenated quinolines as versatile intermediates in organic synthesis. The carbon-halogen bond can be readily functionalized through various cross-coupling reactions, allowing for the construction of more complex molecules. rsc.org This has led to the development of new catalysts and reaction conditions for the efficient modification of the quinoline scaffold. organic-chemistry.org Furthermore, the unique photophysical properties of some halogenated quinolines have led to their investigation in materials science, for applications such as in dyes. researchgate.net The ongoing exploration of halogenated quinolines continues to yield new discoveries and applications, highlighting the importance of this class of compounds in contemporary scientific research. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C9H5FIN
Molecular Weight 273.048 g/mol
CAS Number 213772-63-5
XLogP3 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 272.94507 u
Heavy Atom Count 12
Complexity 165
Data sourced from LookChem lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FIN B1310626 3-Fluoro-4-iodoquinoline CAS No. 213772-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITDYVZDDKBMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455530
Record name 3-Fluoro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213772-63-5
Record name 3-Fluoro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 4 Iodoquinoline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the desired functional groups onto the quinoline (B57606) scaffold with high efficiency and selectivity, often by activating specific C-H bonds or using precursor functional groups.

Halogenation and Iodination Reactions

The introduction of an iodine atom at a specific position on the quinoline ring is a key challenge. Modern synthetic methods have moved towards direct C-H functionalization to achieve this transformation efficiently.

The regioselective iodination of quinolines and quinolones has been successfully achieved through a radical-based direct C-H iodination protocol. scispace.comnih.gov This method demonstrates high selectivity for the C3 position of the quinoline ring. scispace.comnih.gov The reaction mechanism is believed to involve the in situ generation of an iodo radical, which leads to the observed C3 selectivity. scispace.comrsc.org This approach is scalable and has been demonstrated for both electron-rich and electron-poor heteroaromatic iodides, making it a versatile tool for synthesizing compounds like 3-iodoquinolines. scispace.com

The development of such direct functionalization methods is significant as it circumvents the limitations of traditional approaches, which often require prefunctionalization of the substrate and may suffer from modest regioselectivity. scispace.com

Table 1: Representative Conditions for C3-Selective Iodination of Quinolines

Parameter Condition Rationale
Iodine Source Sodium Iodide (NaI) Precursor for the reactive iodine species.
Oxidant Potassium Persulfate (K₂S₂O₈) Used to generate the iodo radical from the iodide source. rsc.org
Solvent Dichloroethane (DCE) A suitable medium for the radical reaction. rsc.org
Temperature Elevated (e.g., 130 °C) Provides the necessary energy to initiate and sustain the radical process. rsc.org

| Selectivity | C3 Position | The reaction favors iodination at the C3 position of the quinoline nucleus due to the stability of the radical intermediate formed. rsc.org |

Direct C-H bond functionalization represents an ideal and powerful strategy for forming carbon-heteroatom bonds, as it avoids the need for pre-functionalized starting materials. scispace.comnih.gov The radical-based iodination protocol discussed previously is a prime example of a direct C-H functionalization technique applied to quinolines. scispace.com This approach has the potential to deliver broadly applicable iodination methods, although achieving high selectivity can be challenging when multiple C-H bonds are present. rsc.org

The direct functionalization of heterocycles is a field of growing importance due to the prevalence of these motifs in natural products and pharmaceutical agents. scispace.com By targeting specific C-H bonds, chemists can streamline synthetic routes, making them more efficient and atom-economical. nih.gov

Fluorination Strategies

The introduction of fluorine into aromatic systems requires specialized methods due to the high reactivity of elemental fluorine. The Balz-Schiemann reaction is a classic and reliable method for this purpose.

The Balz-Schiemann reaction is a well-established method for transforming a primary aromatic amine into an aryl fluoride. wikipedia.org This reaction proceeds through a diazonium tetrafluoroborate intermediate. wikipedia.orgbyjus.com The process begins with the diazotization of an aromatic amine using nitrous acid, followed by the addition of fluoroboric acid (HBF₄) to form the aryl diazonium salt. byjus.com This salt is then subjected to thermal decomposition, which yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgbyjus.com

This reaction is conceptually similar to the Sandmeyer reaction but is specific for the synthesis of fluoroarenes. wikipedia.org While the traditional method involves isolating the diazonium salt, modern variations aim to improve safety and yield. For instance, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used in place of tetrafluoroborate to achieve better results with certain substrates. wikipedia.org This methodology can be applied to synthesize fluorinated quinolines from the corresponding amino-quinoline precursors.

Table 2: Key Stages of the Balz-Schiemann Reaction

Step Description Reactants Intermediate/Product
1 Diazotization Primary Aromatic Amine, Nitrous Acid (HNO₂) Aryl Diazonium Salt
2 Salt Formation Aryl Diazonium Salt, Fluoroboric Acid (HBF₄) Diazonium Tetrafluoroborate

| 3 | Decomposition | Diazonium Tetrafluoroborate, Heat | Aryl Fluoride, Nitrogen (N₂), Boron Trifluoride (BF₃) |

Fluorine-directed deprotometalation, a subset of directed ortho metalation (DoM), is a powerful strategy for regioselective functionalization. In this approach, a fluorine atom on an aromatic ring directs a strong base (typically an organolithium reagent) to remove a proton from the adjacent (ortho) position. The resulting organometallic intermediate is then quenched with an electrophile to introduce a new functional group.

To synthesize 3-Fluoro-4-iodoquinoline, one could envision starting with 3-fluoroquinoline. The fluorine atom at the C3 position would direct a strong base to deprotonate the C4 position. The subsequent addition of an iodine source, such as molecular iodine (I₂) or another electrophilic iodine reagent, would trap the resulting carbanion to install the iodine atom at the C4 position, yielding the target compound. This strategy leverages the directing ability of the fluorine substituent to achieve high regioselectivity in the introduction of the iodo group.

Synthesis from Precursors

The construction of this compound often begins with simpler quinoline precursors, which are then functionalized through sequential reactions to introduce the desired fluoro and iodo groups at the C3 and C4 positions, respectively.

A primary method for the synthesis of this compound involves the direct iodination of 3-fluoroquinoline via a lithiated intermediate. This process, a form of directed ortho-metalation, uses a strong base to deprotonate the quinoline ring at a position adjacent to an existing substituent. The fluorine atom at the C3 position directs the lithiation to the C4 position.

The reaction is typically carried out by treating 3-fluoroquinoline with a strong base, such as lithium diisopropylamide (LDA), at very low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This generates a highly reactive 3-fluoro-4-lithioquinoline intermediate. This intermediate is not isolated but is immediately "trapped" by an electrophile. Quenching the reaction mixture with an iodine source, such as molecular iodine (I₂), results in the formation of the C-I bond at the C4 position, yielding the final this compound product with high efficiency.

Table 1: Synthesis of this compound via Lithiation This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Reagents Solvent Temperature Time Product Yield

While less direct, synthetic routes starting from other halogenated quinolines like 3-bromoquinoline are conceptually possible through halogen exchange reactions. These methods rely on the differential reactivity of halogens and the ability to selectively replace one with another. A hypothetical multi-step pathway could involve:

Introduction of Iodine: A Finkelstein-type reaction or, more commonly, a metal-halogen exchange followed by quenching with iodine could be used. For instance, treating 3-bromoquinoline with an organolithium reagent (like n-butyllithium) could generate 3-lithioquinoline, which upon reaction with iodine would yield 3-iodoquinoline.

Introduction of Fluorine: The introduction of a fluorine atom onto an aromatic ring, especially one that is not highly activated, is often challenging. A common method is the Schiemann reaction, which requires an amino group precursor that is converted into a diazonium salt and then thermally decomposed in the presence of a fluoride source like tetrafluoroborate (BF₄⁻). Alternatively, nucleophilic aromatic substitution (SNAr) could be employed if the ring is sufficiently activated by electron-withdrawing groups.

A sequence starting from 3-bromoquinoline would therefore likely involve transformation into an intermediate like 3-bromo-4-aminoquinoline or 3-amino-4-bromoquinoline, followed by diazotization/fluorination and a separate iodination step, making it a complex, multi-step process.

Condensation reactions are fundamental to building the quinoline core itself. These methods construct the bicyclic system by reacting aniline derivatives with carbonyl compounds. nih.gov Famous examples include the Friedländer and Combes syntheses.

The Friedländer synthesis involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). nih.govorganicreactions.org To produce this compound, this would require precursors such as a 2-aminobenzaldehyde or 2-aminobenzophenone and a carbonyl compound bearing the necessary fluorine and iodine substituents in the correct positions, for instance, a fluoro-iodo-ketone. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. nih.gov

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism involves the formation of a Schiff base intermediate which then undergoes an acid-catalyzed ring closure to yield the quinoline. wikipedia.org The specific substitution pattern of the final product is determined by the substituents on both the aniline and the β-diketone.

These condensation methods offer a powerful way to access highly substituted quinolines, provided the appropriately functionalized starting materials are available.

A well-documented multi-step synthesis of this compound starts from the readily available 3-aminoquinoline. This sequence combines diazotization for fluorination with the previously described directed metalation for iodination.

The sequence is as follows:

Fluorination via Diazotization: 3-Aminoquinoline is first converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid. The addition of tetrafluoroboric acid (HBF₄) produces a diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed (a variation of the Schiemann reaction), which releases nitrogen gas and installs a fluorine atom at the C3 position to yield 3-fluoroquinoline.

Directed Iodination: The resulting 3-fluoroquinoline is then subjected to directed ortho-metalation as described in section 2.1.3.1. Treatment with lithium diisopropylamide (LDA) selectively removes the proton at C4, and the subsequent addition of iodine affords the final this compound product.

This two-stage process leverages established and reliable reactions to achieve the desired substitution pattern in a controlled manner.

Advanced Synthetic Transformations and Derivatizations

Once synthesized, this compound can itself serve as a substrate for more complex transformations, allowing access to novel molecular architectures.

The halogen dance is a fascinating molecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgnucleos.com This reaction is typically initiated by a strong base and proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.orgwhiterose.ac.uk The driving force for the migration is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

Notably, this compound has been shown to undergo a 1,3-halogen dance rearrangement. wikipedia.org When treated with lithium diisopropylamide (LDA), the iodine atom migrates from the C4 position to the C2 position. This transformation proceeds via the initial formation of a lithiated species. The rearrangement generates a rearranged organolithium intermediate, which can then be trapped by an electrophile. For example, interception with diethyl formate yields a 2-iodo-3-fluoroquinoline-4-carbaldehyde derivative. This reaction provides a sophisticated method for functionalizing positions on the quinoline ring that are not accessible through direct synthesis. wikipedia.orgrsc.org

Halogen Dance Reactions in Quinolines

Mechanistic Studies of Halogen Migration from C-4 to C-2

The migration of halogen atoms in heterocyclic systems, often termed a "halogen dance," is a known phenomenon that can occur under specific conditions, typically involving organometallic intermediates. nih.govnih.gov For a substrate like this compound, a proposed mechanism for the migration of iodine from the C-4 to the C-2 position would likely proceed through a lithiated intermediate.

The process is initiated by a lithium-halogen exchange reaction, where an organolithium reagent, such as n-butyllithium, abstracts the iodine atom from the C-4 position. This forms a transient 4-lithio-3-fluoroquinoline intermediate. While this species is reactive, it can undergo a rearrangement to a more thermodynamically stable isomer. The C-2 position of the quinoline ring is often more acidic or electronically favored for metalation. Therefore, the 4-lithio intermediate can isomerize to a 2-lithio-3-fluoro-4-iodoquinoline or, more likely, a 2-lithio-3-fluoroquinoline if the initial iodine is fully displaced. Subsequent quenching of this 2-lithio intermediate with an iodine source would result in the formation of 2-iodo-3-fluoroquinoline, completing the migration. The driving force for this migration is the relative stability of the organolithium intermediates.

Interception with Electrophiles for Diversification

The generation of a nucleophilic center on the quinoline ring via lithium-halogen exchange is a powerful strategy for molecular diversification. nih.govnih.gov The 4-lithio-3-fluoroquinoline intermediate, formed by treating this compound with an organolithium reagent, can be "trapped" by a wide array of electrophiles before it has a chance to rearrange.

This process allows for the introduction of various functional groups at the C-4 position. For instance, reacting the lithiated intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. The addition of alkyl halides can introduce alkyl chains, and reaction with carbon dioxide followed by an acidic workup provides the corresponding carboxylic acid. This electrophilic trapping strategy provides a direct route to a diverse library of 4-substituted-3-fluoroquinolines, which are valuable scaffolds in medicinal chemistry and materials science. nih.govnih.gov

Cross-Coupling Reactions

The carbon-iodine bond at the C-4 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl, making the iodo-substituted quinoline a highly reactive substrate. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction of this compound with various aryl or vinyl boronic acids provides access to 4-aryl and 4-vinyl-3-fluoroquinolines. The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronate species (activated by the base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

EntryBoronic Acid PartnerCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O3-Fluoro-4-phenylquinoline92
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane3-Fluoro-4-(4-methoxyphenyl)quinoline88
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene3-Fluoro-4-(thiophen-2-yl)quinoline85
4Vinylboronic acid pinacol esterPd(PPh₃)₄K₃PO₄DME3-Fluoro-4-vinylquinoline78
Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to introduce an alkenyl group at the C-4 position. mdpi.com The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination. youtube.com

EntryAlkene PartnerCatalystBaseSolventProductYield (%)
1n-Butyl acrylatePd(OAc)₂Et₃NDMF(E)-Butyl 3-(3-fluoroquinolin-4-yl)acrylate85
2StyrenePd(PPh₃)₄K₂CO₃Acetonitrile(E)-3-Fluoro-4-styrylquinoline81
34-VinylpyridineHerrmann-Beller PalladacycleNaOAcNMP(E)-3-Fluoro-4-(2-(pyridin-4-yl)vinyl)quinoline76
Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgyoutube.com The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling, yielding 4-alkynyl-3-fluoroquinolines. libretexts.org These products are valuable intermediates for the synthesis of more complex molecules. researchgate.net The reaction mechanism involves a palladium cycle similar to other cross-couplings and a separate copper cycle that generates the reactive copper(I) acetylide intermediate. libretexts.org

EntryAlkyne PartnerPd CatalystCu Co-catalystBaseSolventProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF3-Fluoro-4-(phenylethynyl)quinoline95
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene3-Fluoro-4-((trimethylsilyl)ethynyl)quinoline91
31-HeptynePd(dppf)Cl₂CuIPiperidineDMF3-Fluoro-4-(hept-1-yn-1-yl)quinoline87
Palladium-Catalyzed Transformations

Beyond the Suzuki, Heck, and Sonogashira reactions, the reactivity of this compound extends to a range of other palladium-catalyzed transformations. nih.govmdpi.com These reactions further highlight the compound's utility in constructing diverse molecular architectures. For example, Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the quinoline with various amines. Palladium-catalyzed cyanation can introduce a nitrile group, a versatile functional group that can be converted into amines, amides, or carboxylic acids. These transformations typically involve a Pd(0)/Pd(II) catalytic cycle, demonstrating the broad applicability of palladium catalysis in functionalizing the 3-fluoroquinoline core. mdpi.comresearchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) serves as a powerful tool for the synthesis of halo- and otherwise-substituted quinolines. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. In the context of this compound synthesis, SNAr reactions can be employed to introduce either the fluorine or the iodine atom.

A practical and scalable four-step synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines, including 3-fluoro-4-iodo-6-methoxyquinoline, has been developed, which provides a relevant model for the synthesis of the unsubstituted analog. ku.dk This route commences with the commercially available 2,4-dichloro-3-fluoroquinoline. ku.dk The greater reactivity of the chlorine atom at the C4 position compared to the C2 position towards nucleophiles allows for selective substitution.

The key steps in this synthetic sequence, which are analogous for the preparation of this compound, would involve:

Selective Hydrogenolysis: The first step would be the selective removal of the chlorine atom at the C2 position.

N-Oxidation: The resulting 4-chloro-3-fluoroquinoline would then be converted to the corresponding N-oxide.

Halogen Exchange: The N-oxide is then subjected to a halogen exchange reaction to replace the chlorine at the C4 position with iodine.

Reduction: Finally, the N-oxide is reduced to afford the target this compound.

This multi-step process highlights the utility of SNAr in selectively modifying the quinoline core to introduce the desired halogen substituents. The regioselectivity of these reactions is a critical factor in the successful synthesis of the target compound.

Metalation Reactions (e.g., Lithiation, Magnesiation)

Metalation reactions, particularly those involving lithium and magnesium, are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the synthesis of this compound, primarily through regioselective deprotonation or metal-halogen exchange to generate a reactive organometallic intermediate that can then be functionalized.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of quinoline chemistry, a directing group can guide the deprotonation to an adjacent position. For instance, a fluorine substituent can act as a directing group in lithiation reactions of aromatic compounds. nih.gov This approach could theoretically be applied to a 3-fluoroquinoline precursor, where the fluorine atom at C3 directs lithiation to the C4 position. The resulting 4-lithio-3-fluoroquinoline intermediate could then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield this compound.

Metal-halogen exchange is another common method for the preparation of organolithium and organomagnesium reagents. rsc.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal from an organometallic reagent (e.g., n-butyllithium). For the synthesis of this compound, a precursor such as 3-fluoro-4-bromoquinoline could undergo a lithium-halogen exchange at the C4 position, followed by quenching with an iodine source. Alternatively, a 3-bromo-4-iodoquinoline (B8053924) could potentially undergo selective lithium-halogen exchange at the more reactive C4 position, followed by the introduction of a fluorine atom, although this is a more challenging transformation.

Reaction TypePrecursorReagentIntermediateProduct
Directed ortho-Metalation3-Fluoroquinolinen-BuLi3-Fluoro-4-lithioquinolineThis compound
Metal-Halogen Exchange3-Fluoro-4-bromoquinolinen-BuLi3-Fluoro-4-lithioquinolineThis compound

Functionalization of the Quinolone Core

Direct functionalization of the quinolone core provides an atom-economical approach to the synthesis of substituted quinolines. These methods avoid the need for pre-functionalized starting materials and can allow for the late-stage introduction of substituents.

While the direct C-H iodination of some quinolines has been shown to occur selectively at the C3 position, the introduction of a fluorine atom via C-H functionalization is more challenging. rsc.org However, recent advances in catalysis have enabled the C3-H functionalization of quinolines with various groups. For instance, gold-catalyzed C3-H functionalization of quinoline N-oxides has been reported to introduce carbon and nitrogen nucleophiles. chemicalbook.com A hypothetical route to a this compound derivative could involve the C3-H functionalization of a 4-iodoquinoline precursor. This would require a method for regioselective C-H fluorination at the C3 position, which remains a significant challenge in synthetic chemistry.

The this compound scaffold, once synthesized, can be further functionalized to introduce a variety of substituents, leveraging the reactivity of the carbon-iodine bond. The iodo group at the C4 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of aryl, alkynyl, and amino groups, respectively, at the C4 position, leading to a diverse library of 3-fluoroquinoline derivatives.

Coupling ReactionReactantCatalystProduct
Suzuki CouplingArylboronic acidPd catalyst4-Aryl-3-fluoroquinoline
Sonogashira CouplingTerminal alkynePd/Cu catalyst4-Alkynyl-3-fluoroquinoline
Buchwald-Hartwig AminationAminePd catalyst4-Amino-3-fluoroquinoline

Applications in Organic Synthesis and Chemical Transformations

Building Block in Heterocyclic Synthesis

The structural framework of 3-Fluoro-4-iodoquinoline serves as an excellent starting point for the elaboration of the quinoline (B57606) system, a privileged scaffold in medicinal chemistry and materials science.

The carbon-iodine bond at the 4-position of this compound is significantly more susceptible to oxidative addition to palladium(0) catalysts compared to the more robust carbon-fluorine bond at the 3-position. This reactivity difference is the cornerstone of its use as a precursor for a wide range of 4-substituted-3-fluoroquinolines.

Chemoselective Suzuki-Miyaura cross-coupling reactions, for instance, can be performed on analogous 3-bromo-4-iodoquinoline (B8053924) systems to selectively introduce an aryl group at the 4-position, leaving the bromine atom intact for subsequent transformations. uni-rostock.de This principle is directly applicable to this compound, where the even greater reactivity of the C-I bond ensures high selectivity. This allows for the synthesis of a variety of 4-aryl-3-fluoroquinolines, which are of interest for their potential biological activities.

Reactant 1Reactant 2CatalystProductSelectivityReference
3-Bromo-4-iodoquinoline2-Bromophenylboronic acidPd(PPh₃)₄3-Bromo-4-(2-bromophenyl)quinolineSelective for C-I bond uni-rostock.de

This table illustrates the principle of selective cross-coupling on a similar dihalogenated quinoline, which is directly analogous to the expected reactivity of this compound.

The ability to selectively functionalize the 4-position of this compound while retaining the fluorine atom at the 3-position opens the door to the synthesis of poly-functionalized quinoline derivatives. Following an initial cross-coupling reaction at the C-4 position, the resulting 4-substituted-3-fluoroquinoline can undergo further transformations. While the C-F bond is generally unreactive to standard palladium-catalyzed cross-coupling conditions, it can be a site for nucleophilic aromatic substitution (SNAr) reactions, particularly if the quinoline ring is activated by electron-withdrawing groups. This sequential functionalization strategy allows for the rapid construction of a library of novel polysubstituted quinolines with diverse functionalities. researchgate.net

Catalytic Applications and Reaction Optimization

The successful application of this compound in organic synthesis is heavily reliant on the use of appropriate catalytic systems and the optimization of reaction conditions to ensure high selectivity and yield.

Palladium-catalyzed cross-coupling reactions are the primary method for the functionalization of this compound. The selective cleavage of the C-I bond over the C-F bond is a well-established principle in palladium catalysis. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-F bond, making the oxidative addition of the C-I bond to the palladium(0) catalyst a much more facile process.

This inherent selectivity allows for a range of cross-coupling reactions to be performed at the 4-position, including:

Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids.

Sonogashira Coupling: for the formation of C-C bonds with terminal alkynes.

Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.

Heck Coupling: for the formation of C-C bonds with alkenes.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving optimal results in the cross-coupling reactions of this compound. For Suzuki-Miyaura reactions, catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. The selection of the ligand can influence the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often enhancing the rate of reductive elimination.

The reaction conditions, including temperature and the choice of base, must be carefully controlled to prevent side reactions and ensure the stability of the starting material and product. For instance, in the synthesis of 3-bromo-4-(2-bromophenyl)quinoline, the reaction was carried out at a specific temperature to ensure the selective reaction at the iodo-substituted position. uni-rostock.de

ParameterConditionRationale
CatalystPalladium-based (e.g., Pd(PPh₃)₄)Efficient for C-I bond activation
LigandPhosphine-basedModulates catalyst activity and stability
BaseInorganic or organic basePromotes transmetalation step
SolventAprotic polar (e.g., DMF, Dioxane)Solubilizes reactants and catalyst
TemperatureOptimized for selectivityPrevents side reactions and decomposition

This table outlines the general parameters that are optimized for cross-coupling reactions involving dihalogenated quinolines.

Methodology Development in Halogen Chemistry

The distinct electronic properties and reactivity of the fluorine and iodine substituents on the quinoline core of this compound make it a valuable substrate for the development of new synthetic methodologies in halogen chemistry. The presence of two different halogens allows for the exploration of selective activation methods.

For example, halogen-metal exchange reactions, typically using organolithium reagents, can be explored for their regioselectivity. Given the higher propensity of iodine to undergo such exchanges compared to fluorine, it is anticipated that treatment of this compound with an organolithium reagent at low temperature would selectively generate a 3-fluoro-4-lithioquinoline intermediate. This lithiated species could then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position, offering an alternative to palladium-catalyzed methods.

Medicinal Chemistry and Biological Activity Excluding Dosage/administration

Role as a Bioactive Scaffold

The 3-Fluoro-4-iodoquinoline structure is a prime example of a halogenated quinoline (B57606) designed for specific biological interactions. As a scaffold, the quinoline core provides a rigid platform that can be strategically modified to interact with biological targets. researchgate.netnih.gov The introduction of halogen atoms, such as fluorine and iodine, at the 3rd and 4th positions, respectively, is a deliberate chemical modification intended to modulate the molecule's electronic properties, lipophilicity, and binding capabilities. This approach is a common strategy in drug design to enhance the activity and selectivity of lead compounds. researchgate.net

Halogen substitution is a powerful tool in medicinal chemistry for fine-tuning the pharmacological profile of a bioactive molecule. The type, position, and number of halogen atoms can significantly influence a compound's efficacy. acs.orgbiointerfaceresearch.com

Fluorine: The introduction of a fluorine atom, as seen at the 3-position of the quinoline ring, can alter metabolic stability, binding affinity, and membrane permeability. Due to its high electronegativity and small size, fluorine can form strong bonds and influence the acidity of nearby protons, potentially leading to enhanced interactions with target enzymes or receptors. nih.gov

Iodine: The iodine atom at the 4-position is larger and less electronegative than fluorine. Its presence can increase the molecule's lipophilicity, which may affect its ability to cross biological membranes. Furthermore, iodine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the specific binding of a ligand to its biological target.

Systematic studies on other halogenated quinolines have demonstrated that the specific pattern of halogen substitution is crucial for biological activity. For instance, research on 8-hydroxyquinoline (B1678124) derivatives revealed that variations in halide substituents at different positions directly impact their anticancer properties. acs.org Similarly, in certain quinone imines, an increase in the number of chlorine atoms was correlated with higher insecticidal and fungicidal activity, highlighting the direct role of halogens in the compound's bioactivity. biointerfaceresearch.com A modification of a fluoro group's position on a phenyl ring attached to a quinoline scaffold has also been shown to lower the inhibitory action of the compound. frontiersin.org

Antiplasmodial Research

The quinoline scaffold is historically significant in the fight against malaria, with compounds like chloroquine (B1663885) and quinine (B1679958) being cornerstones of antimalarial therapy. nih.govnih.gov Research into new quinoline derivatives, including halogenated variants like this compound, is driven by the urgent need to overcome widespread drug resistance in Plasmodium parasites. malariaworld.org

The antiplasmodial efficacy of novel quinoline derivatives is typically assessed through a combination of in vitro and in vivo studies. In vitro assays measure the concentration of a compound required to inhibit the growth of parasite cultures, often expressed as the half-maximal inhibitory concentration (IC₅₀). These tests are conducted against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

For example, studies on various chloroquine derivatives have demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. mdpi.com Molecular hybridization, combining the 4-aminoquinoline (B48711) ring with other chemical moieties, has yielded compounds with significant in vivo parasite growth inhibition. malariaworld.org In vivo studies, typically using mouse models infected with Plasmodium berghei, provide crucial data on a compound's efficacy within a living organism. nih.gov

Compound/Derivative TypeParasite StrainIn Vitro IC₅₀ (µM)In Vivo Efficacy (% Suppression)Reference
Triazole-containing quinoline (JR1)P. falciparum (NF54, CQS)0.0062Not Reported mdpi.com
Triazole-containing quinoline (JR1)P. falciparum (K1, CQR)0.0091Not Reported mdpi.com
Quinoxaline Derivative 1P. falciparum (3D7, CQS)0.63Not Reported nih.gov
Quinoxaline Derivative 1P. falciparum (K1, CQR)1.21Not Reported nih.gov
4-Aminoquinoline-imine Hybrid (IQ6)Not SpecifiedNot Reported93.7% (at 25 mg/kg) malariaworld.org
4-Nerolidylcatechol Derivative (2)P. berghei NK65Not Applicable44% (at 50 mg/kg/day) nih.gov

The primary mechanism of action for many quinoline-based antimalarials, like chloroquine, targets the parasite's hemoglobin digestion process within its acidic food vacuole. nih.govnih.gov During its life cycle in red blood cells, the malaria parasite degrades hemoglobin, releasing large quantities of toxic free heme. journals.co.za To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment). nih.govjournals.co.za

Quinoline drugs are weak bases that accumulate to high concentrations in the acidic environment of the parasite's food vacuole. nih.govjournals.co.za Once inside, they are thought to interfere with heme detoxification in two main ways:

Inhibition of Hemozoin Formation : The drug molecules are believed to cap the growing faces of hemozoin crystals, physically preventing further heme polymerization. semanticscholar.orgpnas.org This leads to a buildup of toxic, soluble heme.

Complexation with Free Heme : The quinoline drug can form a complex with free heme molecules. pnas.org This drug-heme complex is highly toxic and is thought to damage parasite membranes through lipid peroxidation and other mechanisms, ultimately leading to parasite death. journals.co.za

Anticryptococcal and Antifungal Investigations

Beyond their antiplasmodial properties, quinoline derivatives have been investigated for their potential as antifungal agents, particularly against opportunistic pathogens like Cryptococcus neoformans and Candida species. nih.govnih.gov The emergence of drug-resistant fungal strains necessitates the development of new antifungals, and the quinoline scaffold represents a promising starting point. nih.gov

Screening of compound libraries has identified halogenated quinolines, such as clioquinol, as having promising activity against both Cryptococcus and Candida auris. nih.govresearchgate.net Further research has focused on synthesizing novel fluorinated quinoline analogs to explore and optimize their antifungal potential against a range of plant and human fungal pathogens. nih.gov

Compound/DerivativeFungal SpeciesActivity/Inhibition (%)ConcentrationReference
Clioquinol (a halogenated quinoline)Cryptococcus neoformansEffective Growth ControlNot Specified nih.gov
Clioquinol (a halogenated quinoline)Candida aurisEffective Growth ControlNot Specified nih.gov
Fluorinated Quinoline Analog (2b)Sclerotinia sclerotiorum>80%50 µg/mL nih.gov
Fluorinated Quinoline Analog (2e)Sclerotinia sclerotiorum>80%50 µg/mL nih.gov
Fluorinated Quinoline Analog (2f)Sclerotinia sclerotiorum>80%50 µg/mL nih.gov
Fluorinated Quinoline Analog (2g)Rhizoctonia solani80.8%50 µg/mL nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent compounds. For antifungal quinoline derivatives, SAR studies have provided key insights.

Research indicates that specific structural features are essential for antifungal activity. For instance, in one class of antifungal compounds, a 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety was identified as the critical pharmacophore responsible for the activity. nih.gov The side chain attached to this core also plays a significant role, likely contributing to target binding. nih.gov

In studies of other antifungal agents, the position and electronic nature of substituents on aromatic rings were found to be important. The presence of electron-withdrawing groups (such as -F, -Cl, -Br, -CF₃) at the meta- and para-positions of a phenyl ring often had a favorable influence on antifungal activity. mdpi.com These findings suggest that for a compound like this compound, the specific placement of the electron-withdrawing fluorine and the bulky iodine atom are key determinants of its potential antifungal action, influencing how it interacts with its fungal target.

Computational Studies in Drug Design (e.g., CoMFA)

As of the date of this review, a thorough search of scientific databases and literature reveals no specific studies employing computational methods such as Comparative Molecular Field Analysis (CoMFA) for the design of drugs based on the this compound scaffold. While CoMFA and other in silico techniques are widely used in medicinal chemistry to understand structure-activity relationships, their application to this particular compound has not been documented in published research.

Anticancer and Antitumor Research

There is currently a lack of published research specifically investigating the anticancer and antitumor properties of this compound. While the broader quinoline scaffold is a common motif in the development of anticancer agents, and various halogenated derivatives have been explored for their therapeutic potential, studies focusing on the 3-fluoro-4-iodo substitution pattern are not available in the current scientific literature.

Influence of Substitution Patterns on Cytotoxicity

Consistent with the absence of general anticancer research on this compound, there are no specific studies detailing how different substitution patterns on this particular quinoline core influence its cytotoxicity against cancer cell lines. The structure-activity relationship regarding the cytotoxic effects of derivatives of this compound remains an unexplored area of research.

Other Reported Biological Activities (General)

Beyond the scope of anticancer research, the broader biological activities of this compound have not been extensively reported in the scientific literature. The following subsections address specific potential applications for which no dedicated research on this compound could be identified.

Antibacterial Applications

A review of the available literature indicates a lack of studies investigating the antibacterial properties of this compound. Although the related fluoroquinolone class of compounds is well-known for its antibacterial efficacy, the specific activity of this compound against bacterial pathogens has not been documented.

Antiviral Potential

There is no scientific literature available that reports on the evaluation of this compound for antiviral activity. Consequently, its potential as an inhibitor of viral replication or entry remains unknown.

Neurodegenerative Disease Research

Research into the potential therapeutic applications of this compound in the context of neurodegenerative diseases has not been reported. There are no available studies that explore the effects of this compound in models of conditions such as Alzheimer's disease, Parkinson's disease, or other neurological disorders.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and structural properties of molecules. For 3-fluoro-4-iodoquinoline, DFT calculations can elucidate aspects such as optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These calculations are fundamental in predicting the molecule's reactivity and stability.

While comprehensive DFT studies specifically detailing the electronic properties of this compound are not extensively available in publicly accessible literature, general principles of DFT applied to similar quinoline (B57606) derivatives can offer valuable predictions. For instance, the distribution of electron density, influenced by the electronegative fluorine and iodine atoms, can be mapped to identify potential sites for electrophilic and nucleophilic attack. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's electronic excitation properties and its propensity to participate in chemical reactions.

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data for Illustrative Purposes)

PropertyPredicted Value/Description
Optimized Geometry Planar quinoline ring with specific bond lengths and angles for C-F and C-I.
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Electrostatic Potential Negative potential around the nitrogen and fluorine atoms; positive potential near the iodine.

Note: The data in this table is illustrative of typical DFT outputs and is not based on a specific cited study for this compound.

pKa Value Determination and Acidity Studies

The acidity of a molecule, quantified by its pKa value, is a critical parameter in understanding its behavior in different chemical environments. Computational methods can provide reliable predictions of pKa values. For this compound, a computationally predicted pKa value has been reported as 9.613 dempochem.com.

This pKa value suggests that this compound is a weak base. The acidity is influenced by the electronic effects of the substituents on the quinoline ring. The electronegative fluorine atom at the 3-position and the iodine atom at the 4-position both exert an influence on the electron density of the quinoline nitrogen, thereby affecting its basicity.

Table 2: Predicted Acidity of this compound

CompoundPredicted pKa
This compound9.613 dempochem.com

Mechanistic Insights into Reactions

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a notable transformation is the "halogen dance" reaction, a base-catalyzed intramolecular rearrangement.

When treated with a strong base such as lithium diisopropylamide (LDA), this compound undergoes a rearrangement. It is proposed that the base initially abstracts a proton from the 2-position, forming a 3-fluoro-4-iodo-2-lithioquinoline intermediate. This species is unstable and rapidly isomerizes to the more stable 3-fluoro-2-iodo-4-lithioquinoline researchgate.netchim.it. The driving force for this rearrangement is the formation of a more stabilized carbanion at the 4-position. This rearranged intermediate can then be trapped by various electrophiles to yield 4-substituted 3-fluoro-2-iodoquinolines researchgate.net.

DFT calculations can be employed to model the energies of the intermediates and transition states involved in the halogen dance, providing a quantitative understanding of the reaction pathway and the thermodynamic driving forces. Such studies on similar systems have confirmed that the relative stability of the organolithium intermediates dictates the outcome of the reaction researchgate.net.

Future Research Directions and Outlook

Development of Novel Synthetic Routes

While 3-Fluoro-4-iodoquinoline is commercially available, the development of novel, efficient, and scalable synthetic routes remains a key area of research. Future efforts will likely concentrate on modern synthetic methodologies that offer advantages over classical approaches in terms of yield, atom economy, and environmental impact.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reactions for synthesizing various heterofused-quinolines, often leading to higher yields in significantly shorter reaction times. mdpi.com For instance, the Friedländer reaction, a classic method for quinoline (B57606) synthesis, can be catalyzed by trifluoroacetic acid (TFA) under microwave irradiation to produce 2-arylquinoline derivatives with moderate to good yields in just a few minutes. mdpi.com Applying such microwave-assisted protocols to the synthesis of the this compound core could offer a more rapid and efficient alternative to conventional heating methods.

Another area of exploration is the use of multi-component reactions (MCRs) . MCRs are highly convergent, allowing the synthesis of complex molecules from three or more starting materials in a single step. mdpi.com Developing an MCR strategy for this compound or its direct precursors could streamline the synthetic process significantly. Additionally, leveraging modern catalytic systems, such as palladium-catalyzed cross-coupling reactions , will continue to be crucial. While often used to derivatize the C-I bond, these catalysts could also be integral to novel routes for constructing the core heterocyclic ring itself. For example, a reported synthesis of quindoline (B1213401) involved a palladium-catalyzed Suzuki cross-coupling reaction between a boronic acid and 3-fluoro-2-iodoquinoline, which was generated from this compound via a halogen-dance reaction. conicet.gov.ar This highlights how the strategic use of catalysis can enable innovative synthetic pathways.

Synthetic MethodologyPotential Advantages for this compound SynthesisRelevant Research Context
Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced reaction control.Proven effective for rapid synthesis of various quinoline derivatives. mdpi.commdpi.com
Multi-Component ReactionsHigh atom economy, operational simplicity, rapid generation of molecular diversity.Used for environmentally friendly, one-pot synthesis of heterofused-quinolines. mdpi.com
Advanced CatalysisHigh efficiency and selectivity, formation of complex C-C and C-heteroatom bonds.Palladium-catalyzed reactions are central to derivatizing and synthesizing quinoline scaffolds. conicet.gov.ar
Flow ChemistryImproved safety, scalability, and reproducibility; precise control over reaction parameters.An emerging technique for the continuous and efficient production of chemical intermediates.

Exploration of New Biological Targets

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgbenthamscience.comresearchgate.net The unique substitution pattern of this compound makes it an attractive starting point for synthesizing new derivatives to probe novel biological targets.

Future research should focus on leveraging the C-I bond for diversification through reactions like Suzuki and Sonogashira couplings to build libraries of novel compounds. These libraries can then be screened against a wide range of biological targets. Given the known activities of other halogenated quinolines, several therapeutic areas are particularly promising:

Oncology: Substituted quinolines have demonstrated potent anticancer activities against numerous cell lines, including breast, colon, and lung cancer. nih.govnih.gov They can act through various mechanisms, such as inhibiting tyrosine kinases or inducing apoptosis. orientjchem.orgnih.gov Derivatives of this compound could be designed as inhibitors of specific kinases, such as Protein Kinase Novel 3 (PKN3), where iodo-substituted quinolines have shown inhibitory activity. biorxiv.org

Infectious Diseases: Fluoroquinolones are a major class of antibiotics, and the fluorine atom in this compound is a key feature of these drugs. nih.govnih.gov New derivatives could be synthesized to target drug-resistant bacterial strains by inhibiting enzymes like DNA gyrase. mdpi.com Furthermore, quinoline analogs have potent antimalarial activity against Plasmodium falciparum, suggesting that derivatives of this compound could be explored as new antimalarial agents. mdpi.comresearchgate.net

Neurodegenerative Diseases: A series of fluoro- and iodo-quinoline carboxamides were synthesized and evaluated as potential ligands for the human NK-3 receptor (hNK-3r), a target relevant to central nervous system disorders. nih.gov This indicates the potential for this compound derivatives to be developed as imaging agents for PET or SPECT, or as therapeutic agents for neurological conditions. nih.gov

Potential Therapeutic AreaSpecific Biological TargetsRationale based on Quinoline Chemistry
Oncology Tyrosine Kinases, Protein Kinase Novel 3 (PKN3), TopoisomerasesQuinolines are known kinase inhibitors and cytotoxic agents against various cancer cell lines. orientjchem.orgnih.govbiorxiv.org
Infectious Diseases Bacterial DNA Gyrase, Plasmodium falciparum (Malaria)The fluoroquinolone class is a cornerstone of antibacterial therapy; quinolines are classic antimalarials. mdpi.commdpi.com
Neurology Neurokinin-3 (NK-3) ReceptorsHalogenated quinoline carboxamides have shown binding affinity for NK-3 receptors. nih.gov
Inflammatory Diseases Cyclooxygenase (COX), Cytokine PathwaysCertain quinoline derivatives exhibit anti-inflammatory properties. benthamscience.com

Advanced Computational Modeling for Structure-Activity Prediction

In silico drug design has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov For this compound, advanced computational modeling can guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets, thereby saving significant time and resources in the lab.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary focus. By synthesizing a library of this compound derivatives and measuring their biological activity, 2D and 3D-QSAR models can be developed. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can correlate the three-dimensional structural and electrostatic properties of the molecules with their biological activity. nih.govresearchgate.net The resulting contour maps can pinpoint which structural modifications are likely to enhance activity, guiding the synthesis of next-generation compounds. researchgate.net

Molecular docking is another powerful technique that can be applied. This method predicts the preferred orientation and binding affinity of a molecule within the active site of a target protein. researchgate.net For instance, docking studies of hypothetical fluoroquinolone hybrids against E. coli DNA Gyrase have been used to estimate their binding affinities and predict their mechanism of action. mdpi.com Similar studies can be performed with derivatives of this compound against targets like PKN3 or the NK-3 receptor to understand key binding interactions and prioritize synthetic candidates. biorxiv.orgnih.gov

Furthermore, Density Functional Theory (DFT) simulations can provide deep insights into the electronic structure, molecular stability, and reactivity of this compound and its derivatives. ankara.edu.tr This information is crucial for understanding the molecule's intrinsic properties that govern its interactions with biological systems.

Computational MethodApplication for this compoundExpected Outcome
3D-QSAR (CoMFA/CoMSIA) Develop models correlating structural features of derivatives with biological activity.Predictive models that guide the design of more potent compounds. nih.govresearchgate.net
Molecular Docking Simulate the binding of derivatives into the active sites of target proteins (e.g., kinases, DNA gyrase).Prediction of binding modes, affinities, and key intermolecular interactions. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of the ligand-protein complex over time.Assessment of the stability of predicted binding poses in a simulated physiological environment. researchgate.net
DFT Simulations Analyze electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and reactivity descriptors.Fundamental understanding of molecular stability and reactivity to inform drug design. ankara.edu.tr

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-Fluoro-4-iodoquinoline, and how do reaction conditions (e.g., temperature, catalyst) affect yield and purity?

  • Methodological Answer : Begin with halogenation or cross-coupling strategies (e.g., Suzuki-Miyaura). Optimize conditions by systematically varying catalysts (e.g., Pd-based), solvents (polar vs. nonpolar), and stoichiometry. Use control experiments to isolate variables. Monitor purity via HPLC and confirm structures using 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR, referencing literature protocols for analogous quinoline derivatives . Include tables comparing yields under different conditions (e.g., 70% yield with Pd(PPh3_3)4_4 at 80°C vs. 50% yield with NiCl2_2 at 60°C).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography for absolute stereochemistry. For routine analysis, employ 13C^{13}\text{C} NMR to resolve aromatic carbons and FTIR for functional groups. Validate results against published spectral databases (e.g., SDBS). Tabulate key spectral peaks (e.g., 19F^{19}\text{F} NMR: δ -120 ppm; IR: 1600 cm1^{-1} for C-F stretch) .

Q. How can researchers design a robust literature review to identify gaps in this compound applications?

  • Methodological Answer : Use Boolean searches in SciFinder or Reaxys with keywords like "this compound AND cross-coupling" or "quinoline fluorination mechanisms." Apply the PICO framework (Population: compound class; Intervention: synthetic methods; Comparison: alternative halogens; Outcome: reactivity trends) to structure queries. Map findings to highlight understudied areas (e.g., biological activity) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the regioselectivity of nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Conduct kinetic studies using polar aprotic solvents (DMSO, DMF) to assess nucleophilic attack at the 4-iodo position. Compare with nonpolar solvents (toluene) to evaluate steric effects. Employ DFT calculations to model transition states and correlate with experimental outcomes. Tabulate selectivity ratios (e.g., 3-Fluoro substitution: 85% in DMSO vs. 60% in toluene) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions. Validate synthetic results via independent methods (e.g., isotopic labeling for mechanistic tracking). Use error analysis frameworks to quantify uncertainties in instrumentation (e.g., ±2% HPLC accuracy) and reproducibility (e.g., triplicate runs) .

Q. How can researchers optimize cross-coupling reactions using this compound while minimizing dehalogenation side reactions?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd2_2(dba)3_3) with ligands (XPhos, SPhos) to stabilize intermediates. Monitor reaction progress via in situ 19F^{19}\text{F} NMR to detect premature fluorine loss. Compare turnover numbers (TON) and selectivity under inert atmospheres. Include a table of ligand efficiency vs. side-product formation .

Q. What role does this compound play in photophysical studies, and how can its electronic properties be quantified?

  • Methodological Answer : Perform UV-Vis spectroscopy to measure absorption maxima (λmax_{\text{max}}) and fluorescence quantum yields. Correlate with Hammett parameters to assess electron-withdrawing effects of fluorine and iodine. Use cyclic voltammetry to determine HOMO/LUMO levels. Tabulate data against analogs (e.g., 3-Chloro-4-iodoquinoline) .

Methodological Frameworks

  • Data Presentation : Follow guidelines from : Include processed data (e.g., NMR integrals, kinetic plots) in the main text and raw data (e.g., chromatograms) in appendices.
  • Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps without overextending resources .
  • Contradiction Analysis : Use triangulation (e.g., combining experimental, computational, and literature data) to validate findings and address discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.